Secalonic acid F

Übersicht

Beschreibung

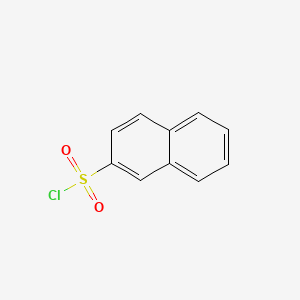

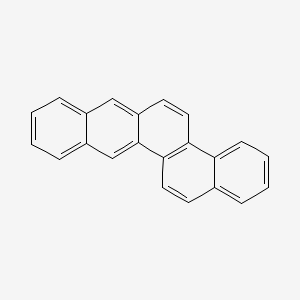

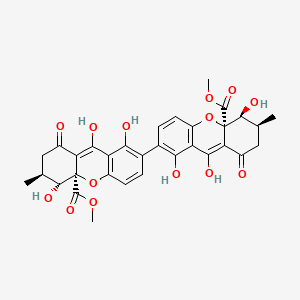

Secalonic acid F is a natural mycotoxin isolated from fungal strains, particularly from Aspergillus aculeatus . It belongs to the class of secalonic acids, which are characterized by a dimeric tetrahydroxanthenone skeleton. This compound has garnered significant attention due to its diverse biological activities, including anticancer and antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying the reactivity of tetrahydroxanthenone derivatives.

Wirkmechanismus

SAF has been found to repress the progression of hepatocellular carcinoma (HCC) by targeting MARCH1, which regulates the PI3K/AKT/β-catenin and antiapoptotic Mcl-1/Bcl-2 signaling cascades . It reduces the proliferation and colony formation of HCC cell lines, promotes cell apoptosis, and inhibits the cell cycle in a dose-dependent manner . In addition, it significantly suppresses the migration and invasion of HCC cells .

Vorbereitungsmethoden

Secalonic acid F is typically isolated from fungal cultures. The isolation process involves cultivating the fungal strain under specific conditions, followed by extraction and purification of the compound using chromatographic techniques . While synthetic routes for this compound are not extensively documented, the natural production method remains the primary source.

Analyse Chemischer Reaktionen

Secalonic acid F undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to yield different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to derivatives with altered biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Secalonic acid F is part of a family of natural mycotoxins with similar structures and biological activities. Some related compounds include:

- Secalonic acid A

- Secalonic acid B

- Secalonic acid C

- Secalonic acid D

Compared to these compounds, this compound is unique due to its specific targeting of the MARCH1 protein and its potent anticancer activity

Eigenschaften

IUPAC Name |

methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZJAYYORNVZNI-XIBZLVKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60687-07-2 | |

| Record name | Secalonic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECALONIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

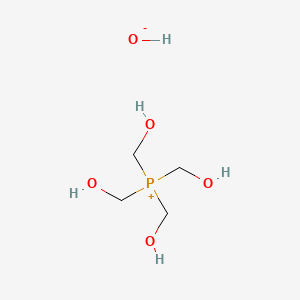

A: While the exact mechanism of action is still under investigation, research suggests that SAF interacts with multiple cellular targets, leading to a range of downstream effects. One prominent effect is the disruption of the microtubule network [, ]. This disruption can interfere with crucial cellular processes like cell division, ultimately leading to cell death. Furthermore, SAF has been observed to induce apoptosis, a form of programmed cell death, through both caspase-dependent and potentially caspase-independent pathways [, , ]. Additionally, SAF appears to impact DNA damage response (DDR) and repair mechanisms, possibly by influencing the phosphorylation status of key DDR factors like pCHK1, pKAP1, pP53, and pRPA32 []. These effects collectively contribute to the observed cytotoxic activity of SAF.

ANone: SAF is a dimeric mycotoxin belonging to the ergochrome family.

A: In vitro studies have demonstrated that SAF exhibits potent cytotoxic activity against various cancer cell lines, including leukemia, multiple myeloma, and hepatocellular carcinoma (HCC) cells [, ]. Specifically, SAF has been shown to effectively inhibit the proliferation, colony formation, migration, and invasion of HCC cell lines (HepG2 and Hep3B) []. Moreover, SAF induces apoptosis in these cells in a dose-dependent manner [, ].

A: While extensive SAR studies on SAF are limited, research on related secalonic acid isomers provides insights. Studies comparing different isomers, including secalonic acids A, B, D, E, F, and G, against leukemia L1210 cells revealed a structure-activity relationship regarding their cytostatic activity []. Notably, secalonic acids A and D exhibited stronger activity than other isomers, suggesting the importance of specific structural features for optimal activity. Additionally, chemically rearranged dimers of secalonic acid A demonstrated varying activities depending on the dimerization position, highlighting the influence of subtle structural modifications on potency [].

A: The stability of SAF under various conditions is crucial for its potential therapeutic applications. While specific data on SAF's stability is limited within the provided research, a study focusing on its pharmacokinetic properties employed a validated UPLC-MS/MS method for SAF quantification in rat plasma []. This method demonstrated acceptable stability of the analyte under different storage conditions. While the research doesn't delve into specific formulation strategies for SAF, it's a crucial aspect to consider for future development. Potential strategies might include encapsulation techniques, use of excipients, or chemical modifications to improve stability, solubility, and bioavailability.

A: Various analytical techniques have been employed to characterize and quantify SAF. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and reliable method for SAF determination in biological samples, such as rat plasma []. This technique enables accurate quantification of SAF, facilitating pharmacokinetic studies and investigation of its metabolic fate.

A: While specific information on SAF resistance is limited within the provided research, one study screened Arabidopsis thaliana mutants for resistance against SAF []. This research aimed to identify potential genetic factors involved in SAF's mechanism of action and explore potential resistance mechanisms. While the study primarily focused on identifying resistant mutants, it provides a foundation for future investigations into resistance mechanisms and potential cross-resistance with other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)

![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)